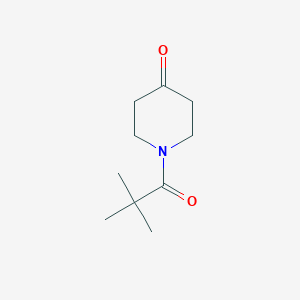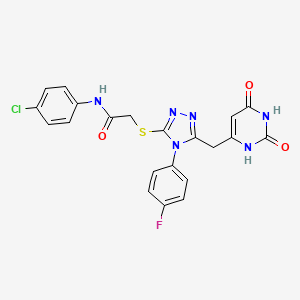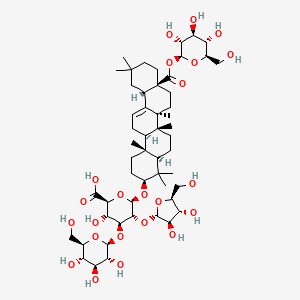
1-(2,2-Dimethylpropanoyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2,2-Dimethylpropanoyl)piperidin-4-one” is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 . It is typically in a solid state and is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H17NO2/c1-10(2,3)9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a predicted melting point of 82.86°C and 87-89°C , and a predicted boiling point of approximately 258.2°C at 760 mmHg . The compound has a predicted density of approximately 1.0 g/cm3 and a predicted refractive index of n20D 1.48 .Scientific Research Applications
DPP IV Inhibitors and Diabetes Management
1-(2,2-Dimethylpropanoyl)piperidin-4-one is related to the class of dipeptidyl peptidase IV (DPP IV) inhibitors, which are significant in the treatment of type 2 diabetes mellitus (T2DM). DPP IV deactivates incretin hormones like GLP-1 and GIP, which are crucial for insulin secretion. Inhibitors of DPP IV, therefore, play a vital role in managing T2DM by preventing the degradation of these incretins, thus promoting insulin secretion. Research has shown intense activity in finding new DPP IV inhibitors due to the recent approval of related compounds and the absence of long-term side effects. The ideal inhibitor would effectively block the degradation of GLP-1 and GIP without affecting DPP IV's interaction with other proteins or its activity on other substrates (Mendieta, Tarragó, & Giralt, 2011).
Piperidine Alkaloids in Drug Discovery
Piperidine alkaloids from plants like Pinus have significant medicinal importance. These compounds, due to their piperidine structure, have been extensively researched for various pharmacological activities. The piperidine nucleus serves as a crucial component in drug research, leading to the discovery of molecules with a wide range of therapeutic applications. This highlights the importance of piperidine derivatives, including this compound, in the development of new therapeutic agents (Singh et al., 2021).
Piperazine and Piperidine Derivatives in Medicinal Chemistry
The piperazine and piperidine scaffolds are foundational in the rational design of various drugs, demonstrating a broad spectrum of pharmacological actions. These include roles as antipsychotics, antihistamines, antianginals, antidepressants, anticancer, antivirals, and more. Slight modifications to these nuclei can lead to significant differences in medicinal potential, underscoring the versatility and importance of these structures in drug discovery and development (Rathi, Syed, Shin, & Patel, 2016).
Spiropiperidines in Drug Discovery
Spiropiperidines, a derivative of piperidine structures like this compound, have gained popularity in drug discovery due to their three-dimensional chemical space. The methodology for constructing spiropiperidines has evolved, reflecting their potential in creating novel therapeutic agents. This demonstrates the innovative approaches in medicinal chemistry to explore new areas of chemical space for drug development (Griggs, Tape, & Clarke, 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
1-(2,2-dimethylpropanoyl)piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKRFXBXTBSAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Lithium;6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2596475.png)
![8-((2,5-Difluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2596476.png)
![1-[3-(2-Methoxypyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2596479.png)

![1-(4-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2596482.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2596485.png)
![Ethyl 4-[2-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2596486.png)
![N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2596487.png)
![7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2596492.png)



![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2596497.png)
